molecular formula C9H8O4 B1583078 4-Carboxyphenylacetic acid CAS No. 501-89-3

4-Carboxyphenylacetic acid

Cat. No.: B1583078
CAS No.: 501-89-3
M. Wt: 180.16 g/mol
InChI Key: DMEDOWYXHVUPMO-UHFFFAOYSA-N
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Description

4-Carboxyphenylacetic acid, also known as 4-carboxybenzeneacetic acid, is an organic compound with the molecular formula C₉H₈O₄. It is a colorless crystalline solid that is soluble in water and organic solvents such as ethanol and ether. This compound is a weak organic acid that can react with alkali to generate the corresponding salt .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Carboxyphenylacetic acid can be synthesized by reacting phenylacetyl chloride with sodium hydroxide. The specific preparation process involves the following steps:

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: 4-Carboxyphenylacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form corresponding carboxylate salts.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nitrating agents under acidic conditions.

Major Products Formed:

Scientific Research Applications

4-Carboxyphenylacetic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of metabolic pathways and enzyme reactions.

    Medicine: It is used in the synthesis of pharmaceuticals, including antibiotics and anticancer drugs.

    Industry: It is used as a precursor in the production of dyes and cosmetics

Mechanism of Action

The mechanism of action of 4-carboxyphenylacetic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The carboxyl group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

    Phenylacetic acid: Similar structure but lacks the carboxyl group on the aromatic ring.

    Benzoic acid: Similar structure but lacks the acetic acid side chain.

    4-Hydroxyphenylacetic acid: Similar structure but has a hydroxyl group instead of a carboxyl group.

Uniqueness: 4-Carboxyphenylacetic acid is unique due to the presence of both a carboxyl group and an acetic acid side chain on the aromatic ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-(carboxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEDOWYXHVUPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277381
Record name 4-CARBOXYPHENYLACETIC ACID
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501-89-3
Record name 4-Carboxybenzeneacetic acid
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Record name 501-89-3
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Record name 4-CARBOXYPHENYLACETIC ACID
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, 4-carboxy
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Record name 4-(Carboxymethyl)benzoic Acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4-cyanomethyl-benzoic acid (0.53 g, 3.31 mmol) in a 50% aqueous hydrochloric acid solution (42.8 mL) was heated at 80° C. for 16 h. At this time, the reaction was cooled to 25° C. and adjusted to pH=3 by the dropwise addition of a 50% aqueous sodium hydroxide solution. The resulting mixture was diluted with water and extracted with butanol (2×50 mL). The combined organic layers were then extracted with water (5×50 mL, pH=6-7). The aqueous extracts were adjusted to pH=3 with a 3M aqueous hydrochloric acid solution and concentrated in vacuo to afford 4-carboxymethyl-benzoic acid (70 mg, 11.7%) as a white solid: mp 235-237° C.; EI-HRMS m/e calcd for C9H8O4 (M+) 180.0422, found 180.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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